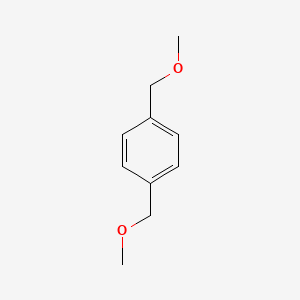

1,4-Bis(methoxymethyl)benzene

Descripción

Significance of Aryl Ether Compounds in Chemical Research

Aryl ethers are a class of organic compounds that feature an ether linkage—an oxygen atom connected to two alkyl or aryl groups—where at least one of the groups is an aromatic ring. numberanalytics.comfiveable.me This structural feature imparts unique physicochemical properties that make them valuable in numerous areas of chemical research and industry. fiveable.me

Historically, ethers have played a pivotal role in the advancement of organic chemistry. numberanalytics.com They are generally stable and less reactive compared to other functional groups, which makes them excellent solvents for a wide range of organic reactions. numberanalytics.comsolubilityofthings.com Their ability to dissolve both polar and non-polar compounds contributes to their widespread use in laboratory and industrial settings. solubilityofthings.comalfa-chemistry.com

Beyond their role as solvents, aryl ethers are crucial building blocks in the synthesis of more complex molecules. fiveable.me The ether linkage is a common feature in many biologically active compounds, including pharmaceuticals and natural products. numberanalytics.com For instance, the antibiotic erythromycin contains several ether linkages essential for its biological function. numberanalytics.com The presence of the aromatic ring in aryl ethers allows for electrophilic aromatic substitution reactions, enabling further functionalization of the molecule. fiveable.me This versatility makes them important intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aifiveable.me

Overview of 1,4-Bis(methoxymethyl)benzene's Molecular Structure and Derivatives

Molecular Structure:

This compound, also known as p-xylene glycol dimethyl ether, has the chemical formula C₁₀H₁₄O₂. ontosight.aisinocurechem.com The molecule consists of a central benzene ring with two methoxymethyl (-CH₂OCH₃) groups attached at the para positions. sinocurechem.com This substitution pattern gives the molecule a symmetrical structure. The presence of the benzene ring provides stability due to electron delocalization, a characteristic feature of aromatic compounds. ontosight.ai The methoxymethyl groups are the primary sites of reactivity, allowing for various chemical transformations. ontosight.ai

Physical and Chemical Properties:

At room temperature, this compound is a colorless to almost colorless clear liquid. sinocurechem.com It is soluble in common organic solvents like ethanol and ether but has limited solubility in water. cymitquimica.com Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 166.22 g/mol |

| Boiling Point | 235 °C |

| Flash Point | 118 °C |

| Density | ~1.01 g/cm³ at 20°C |

| Data sourced from Sinocure Chemical Group sinocurechem.com |

Derivatives:

The reactivity of the methoxymethyl groups allows for the synthesis of various derivatives. These groups can act as protecting groups or be functionalized to introduce different structural elements. For example, derivatives can be created through reactions that modify or replace the methoxymethyl groups. One such derivative is 1,4-Dibromo-2,5-bis(methoxymethyl)benzene, where bromine atoms are added to the benzene ring. Another example is 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene, which has additional methyl groups on the aromatic ring. researchgate.net These derivatives are explored in research for their unique properties and potential applications.

Research Trajectories and Future Directions for this compound

Current research involving this compound and its derivatives is focused on several promising areas, particularly in materials science and supramolecular chemistry.

One significant area of research is the use of this compound as a building block for novel macrocyclic compounds. For instance, research has shown that using less bulky leaving groups like methoxymethyl in the synthesis of pillararenes can lead to high product yields and shorter reaction times. bohrium.com Pillararenes are a class of macrocyclic hosts with unique pillar-like structures and have potential applications in host-guest chemistry, sensing, and materials science. The facile synthesis of these compounds opens up new avenues for studying their host-guest relationships and comparing them to other macrocycles like calixarenes and cucurbiturils. bohrium.com

Future research is expected to continue exploring the synthesis of new pillararene derivatives and other related macrocycles using this compound. bohrium.com The exploration of their host-guest chemistry is a primary focus, which could lead to the development of new materials for molecular recognition, separation processes, and drug delivery systems. bohrium.com Furthermore, the synthesis of novel polymers and resins using this compound is an area with potential for creating materials with specific thermal and mechanical properties. cymitquimica.com The compound's role as a versatile intermediate will likely continue to be exploited in the development of new specialty chemicals and functional materials. sinocurechem.com

Scope of the Academic Research Outline

This article provides a focused overview of this compound within an academic research framework. It begins with the broader context of aryl ether compounds and their importance in chemical research. The core of the article details the specific molecular structure, properties, and known derivatives of this compound. Finally, it explores the current research trajectories and potential future directions for this compound, particularly in the synthesis of novel materials and macrocycles. The information presented is intended for a scientific audience and is based on available academic and chemical industry literature.

Propiedades

IUPAC Name |

1,4-bis(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJPMKAQEUGECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044712 | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6770-38-3 | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6770-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006770383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6770-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(METHOXYMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4WOT91ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1,4-Bis(methoxymethyl)benzene

Anodic oxidation provides a direct method for the functionalization of p-xylene to produce methoxylated derivatives. The electrosynthesis of this compound involves the anodic oxidation of p-xylene in methanol. rsc.orgresearchgate.net The initial step is the oxidation of the aromatic compound to its corresponding cation radical. rsc.org The subsequent reaction pathway depends on the electrolysis conditions.

When the electrolysis is performed using a carbon or platinum anode with a supporting electrolyte like lithium tetrafluoroborate (LiBF₄), side-chain oxidation is favored. rsc.org This process occurs through the deprotonation and further anodic oxidation of the initially formed cation radical to a benzyl cation. This cation is then attacked by methanol, leading to the formation of benzyl ether products, including this compound. rsc.org This method can also yield other products like 4-methylbenzaldehyde-dimethylacetal. google.com In contrast, under conditions that promote the formation of methoxyl radicals (e.g., using sodium methoxide as the supporting electrolyte), nuclear methoxylation becomes the dominant reaction pathway. rsc.org

Self-condensation of benzyl methyl ether precursors is a key method for forming larger structures, and under controlled conditions, can be relevant for synthesizing or utilizing this compound. This approach is particularly prominent in the synthesis of hyper-cross-linked polymers (HCPs), where this compound acts as a monomer. acs.orgacs.org The reaction involves the acid-catalyzed self-condensation of the monomer, leading to the formation of methylene bridges between the aromatic rings. researchgate.netacs.org This process highlights the reactivity of the methoxymethyl groups, which can be eliminated to form stable carbocation intermediates that drive the condensation process. acs.org

A conventional and effective route to this compound involves a Williamson ether synthesis-type reaction. This pathway typically starts with a di-halogenated precursor such as 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene. guidechem.comlookchem.com This precursor is then reacted with a methoxide source, commonly sodium methoxide generated from methanol and a strong base like sodium hydroxide, to yield the final diether product. guidechem.com

Another described method involves the chlorination of p-xylene to generate p-chloromethyl benzyl chloride, which then undergoes an etherification reaction with methanol in the presence of sodium hydroxide. guidechem.com This multi-step process ultimately yields this compound.

Catalytic Systems in this compound Synthesis

Catalysts are crucial for enhancing the efficiency and selectivity of the synthetic routes to this compound, particularly in condensation and etherification reactions. Both Brønsted and Lewis acids are widely employed.

Strong Brønsted acids are highly effective catalysts for the self-condensation of this compound, a reaction fundamental to the creation of porous organic polymers. acs.orgacs.org Research has demonstrated the use of triflic acid (CF₃SO₃H) and sulfuric acid (H₂SO₄) to catalyze this polymerization. acs.orgresearchgate.net These homogeneous catalysts facilitate the reaction efficiently, though their recovery can be challenging. acs.org

p-Toluenesulfonic acid (p-TSA), a solid organic acid, has emerged as a recyclable and efficient catalyst for these condensation reactions. acs.orgresearchgate.net It has been successfully used in the self-condensation of related monomers and can be recovered at rates greater than 80%. acs.orgresearchgate.net While p-TSA is effective, studies have shown that for creating materials with the highest surface area from this compound, triflic acid is superior. acs.org p-TSA is also used as a catalyst in the condensation of 1,4-di(n-propoxy)-2,5-bis(methoxymethyl)benzene to form pillararenes, highlighting its utility in related ether condensation reactions. sioc-journal.cnresearchgate.net

| Catalyst | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Triflic Acid (TfOH) | Self-Condensation/Polymerization | This compound | Produces networks with the highest surface areas compared to other Brønsted acids. | acs.org |

| Sulfuric Acid (H₂SO₄) | Self-Condensation/Polymerization | This compound | Effective catalyst, producing networks with slightly lower porosity than triflic acid. | acs.org |

| p-Toluenesulfonic Acid (p-TSA) | Self-Condensation/Polymerization | Benzyl methyl ether compounds | Solid, recyclable catalyst with >80% recovery, enabling more sustainable synthesis. | acs.orgresearchgate.net |

| p-Toluenesulfonic Acid (p-TSA) | Condensation | 1,4-di(n-propoxy)-2,5-bis(methoxymethyl)benzene | Catalyzes the formation of pillar[n]arenes in dichloromethane. | sioc-journal.cnresearchgate.net |

Lewis acids, particularly iron(III) chloride (FeCl₃), are also prominent catalysts in reactions involving this compound. FeCl₃ has been used as a polymerization catalyst for the self-condensation of this compound to form hyper-cross-linked polymers. acs.orgresearchgate.net Research indicates that networks produced using FeCl₃ can yield even higher specific surface areas (up to 1260 m²/g) compared to those synthesized with strong Brønsted acids like triflic acid. acs.orgresearchgate.net Lewis acids like FeCl₃ are also generally employed in Friedel-Crafts type reactions, which are fundamental to the synthesis of pillararenes from similar precursors. researchgate.net

| Catalyst | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Self-Condensation/Polymerization | This compound | Yields hyper-cross-linked polymers with very high surface areas (up to 1260 m²/g). | acs.orgresearchgate.net |

Solid Acid Catalyst Recovery and Recycling Strategies in Synthesis

The synthesis of ethers from alcohols and the self-condensation of benzyl methyl ethers often employ acid catalysts. In the context of reactions involving this compound, particularly in polymerization processes where it acts as a monomer, the use of solid acid catalysts presents significant advantages for sustainable production. acs.orgacs.org Solid acid catalysts are preferred over their liquid counterparts, such as sulfuric acid or triflic acid, due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.netresearchgate.net

One prominent example of a recyclable solid acid catalyst is p-toluenesulfonic acid (p-TSA). acs.org Being a solid at room temperature, p-TSA can be effectively used to catalyze the self-condensation of this compound to form hyper-cross-linked polymers. acs.orgacs.org The recovery of the catalyst is straightforward and can be achieved by simple physical separation methods. Research has demonstrated that catalyst recovery rates of over 80% are readily achievable. acs.orgresearchgate.net

The recovered catalyst can be reused in subsequent reaction batches without the need for extensive purification or pretreatment. acs.org Studies have shown that a single batch of p-TSA catalyst can be used for at least three consecutive polymerization reactions without a noticeable decline in the chemical or textural properties of the resulting polymer networks. acs.org This highlights the robustness and efficiency of using recyclable solid acid catalysts in processes involving this compound. Other solid acid catalysts, such as silica-supported catalysts, are also gaining traction due to their high surface area, stability, and recyclability, offering a green alternative for various organic transformations. nih.gov Magnetic-responsive solid acid catalysts, which can be recovered using a magnet, further simplify the recycling process. nih.gov

Solvent Effects and Reaction Optimization in Synthesis

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and product selectivity. The compound is generally soluble in organic solvents like ethanol and ether, but has limited solubility in water. cymitquimica.com

In the electrochemical oxidation of p-xylene to produce this compound, the use of isopropanol as a solvent was found to be beneficial. researchgate.net The addition of 20 ml of isopropanol to the reaction mixture resulted in a product yield of 36.09% for this compound and 1-dimethoxymethyl-4-methyl benzene, a significant increase compared to reactions without isopropanol. researchgate.net This suggests that the solvent's properties can favorably influence the reaction pathway.

The solvent can also impact the properties of materials derived from this compound. For instance, in the study of bis(thienyl)ethenes, changing the solvent from chloroform (CHCl₃) to tetrahydrofuran (THF) caused significant shifts in the UV/vis absorption maxima of the compounds. rsc.org This demonstrates the sensitivity of the electronic properties of related molecules to the solvent environment.

Reaction optimization extends beyond solvent choice to include other parameters such as temperature, catalyst concentration, and reaction time. For the synthesis of pillar[n]arenes from a derivative of this compound, dichloromethane was used as the solvent with p-toluenesulfonic acid as the catalyst. sioc-journal.cnresearchgate.net In other etherification reactions, a range of solvents from non-polar (like toluene) to polar aprotic (like tetrahydrofuran and dimethylformamide) and protic (like alcohols) have been employed, indicating that the optimal solvent depends on the specific reactants and reaction mechanism, such as Williamson ether synthesis. google.com

Table 1: Effect of Isopropanol on Electrochemical Oxidation of p-Xylene

| Solvent System | Product Yield of this compound & 1-dimethoxymethyl-4-methyl benzene |

|---|---|

| Without Isopropanol | Lower Yield (exact value not specified) |

Advanced Synthetic Strategies and Novel Pathways

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.comrsc.org This technology can be applied to the synthesis of this compound and its derivatives.

While direct literature on the microwave-assisted synthesis of this compound is scarce, the principles can be extrapolated from related reactions. For example, the synthesis of various bis-1H-1,2,3-triazoles using microwave-assisted heating in an aqueous solvent has been reported to be highly efficient. mdpi.com In one study, reactions were completed in 10-15 minutes under microwave irradiation, yielding good results, whereas conventional heating required 6-7 hours. rsc.org Optimization of microwave conditions for preparing bis-triazoles found that a temperature of 80–100 °C for 10–15 minutes provided the best outcomes. mdpi.com

These findings suggest that a microwave-assisted Williamson ether synthesis, reacting 1,4-bis(bromomethyl)benzene or 1,4-bis(chloromethyl)benzene with sodium methoxide in methanol, could be a rapid and efficient route to this compound. The use of microwave heating would likely accelerate the rate of this substitution reaction, minimizing the formation of by-products and simplifying purification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Thiazole Schiff Base Derivatives | Conventional Heating | 290 minutes | 78% | rsc.org |

| Microwave Irradiation | 10–25 minutes | 97% | rsc.org | |

| Synthesis of Piperazine-azole-fluoroquinolone Derivatives | Conventional Heating | 27 hours | Lower (not specified) | rsc.org |

Chemo- and Site-Selective Alkylation Methods

Achieving chemo- and site-selectivity is a significant challenge in the synthesis of substituted aromatic compounds like this compound. The goal is to direct the alkylation (or in this case, methoxymethylation) specifically to the desired positions on the benzene ring (site-selectivity) and to modify only the intended functional groups (chemoselectivity).

One common route to this compound involves the etherification of 1,4-bis(hydroxymethyl)benzene. researchgate.net A key challenge here is to achieve selective etherification of the benzylic alcohols without promoting side reactions. Chemoselective etherification of benzyl alcohol has been described using 2,4,6-trichloro-1,3,5-triazine and methanol, catalyzed by dimethyl sulfoxide, which could potentially be adapted for the diol. google.comgoogle.com

Another strategy involves the direct selective oxidation of p-xylene. Research has demonstrated a one-step electrochemical synthesis of methoxymethyl benzene from toluene, indicating the feasibility of selectively functionalizing the methyl group. researchgate.net Applying this to p-xylene would require controlling the reaction to achieve disubstitution at the 1 and 4 positions.

Site-selectivity is crucial when starting from a substituted benzene. For instance, in the preparation of 1,4-diamino-2-methoxymethyl-benzene, the synthesis starts with 2-methoxymethyl-4-nitrophenol, where the positions are already defined, and subsequent reactions modify other parts of the molecule. google.com This highlights the importance of choosing a starting material with the correct substitution pattern to avoid issues with site-selectivity. The dearomatization of aromatic compounds is another advanced strategy that can lead to highly functionalized, three-dimensional structures from simple planar arenes. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry, which aim to make chemical processes more environmentally benign. acs.orgnnsaikiacollege.orgsemanticscholar.org

Prevention of Waste : Traditional multi-step syntheses can generate significant waste. Designing synthetic routes that minimize by-products is a key goal. nnsaikiacollege.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, an addition reaction would have a higher atom economy than a substitution reaction where atoms are lost in the form of a leaving group.

Less Hazardous Chemical Synthesis : This principle encourages the use of substances that possess little or no toxicity. researchgate.net For example, replacing hazardous solvents and reagents with safer alternatives.

Designing Safer Chemicals : The final product itself should be designed to have minimal toxicity. sinocurechem.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. researchgate.net The use of water as a solvent in microwave-assisted synthesis is a good example of this principle in action. mdpi.com

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis, while requiring energy, can significantly reduce reaction times, potentially leading to a net energy saving. rsc.org

Use of Renewable Feedstocks : A key goal of green chemistry is to use starting materials that are derived from renewable resources rather than depleting petrochemicals. One potential route involves producing p-xylene from biomass-derived dimethylfuran and ethylene. sinocurechem.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. nnsaikiacollege.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The use of recyclable solid acid catalysts like p-TSA instead of stoichiometric amounts of a liquid acid is a prime example. acs.orgresearchgate.net

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. semanticscholar.org

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nnsaikiacollege.org

By applying these principles, the synthesis of this compound can be made more sustainable, efficient, and safer.

General Reactivity Patterns of Methoxymethyl Groups

The reactivity of this compound is dictated by the two primary functional components of the molecule: the central benzene ring and the two methoxymethyl substituents (-CH₂OCH₃). The methoxy groups can influence the aromatic ring's reactivity, making it more susceptible to electrophilic attack. smolecule.com The core reactivity, however, often involves the methoxymethyl groups themselves, which can participate in oxidation, reduction, and nucleophilic substitution reactions. smolecule.com

The methoxymethyl groups of this compound are susceptible to oxidation, which can yield corresponding carbonyl derivatives. smolecule.com Common oxidizing agents such as potassium permanganate and chromium trioxide can oxidize the benzylic carbons to form aldehydes or carboxylic acids. Depending on the reaction conditions, the oxidation of this compound can lead to the formation of terephthalaldehyde or terephthalic acid.

The broader class of 1,4-dialkoxybenzene derivatives can be oxidized to form 1,4-quinones. sigmaaldrich.cn For instance, the oxidation of alkoxy-substituted pillararenes using ceric ammonium nitrate (CAN) is a known method for producing pillarquinones. bohrium.com Another method involves the anodic oxidation of hydroquinone dimethyl ethers, which can produce quinone derivatives. thieme-connect.de These reactions highlight a potential pathway for the conversion of this compound derivatives into quinone structures, which are valued for their redox properties and biological activities. thieme-connect.de

The ether linkages in the methoxymethyl groups can be cleaved under reducing conditions to yield hydroxyl derivatives. Standard reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed for such transformations. The reduction of this compound would result in the formation of 1,4-bis(hydroxymethyl)benzene, also known as p-xylene-α,α'-diol, and methanol. This reaction proceeds via the cleavage of the C-O bond within the ether functional group. A process for preparing 2-methoxymethyl-1,4-benzenediamine involves a reduction step that can be performed at temperatures ranging from -20 °C to 100 °C. google.com

Nucleophilic substitution reactions on this compound involve the displacement of the methoxy group (-OCH₃) by a nucleophile. masterorganicchemistry.com The methoxy group is typically a poor leaving group; therefore, the reaction often requires activation by an acid catalyst. Protonation of the ether oxygen by an acid makes the leaving group a neutral methanol molecule, which is much more stable.

The reaction can then proceed via an Sₙ1 or Sₙ2 mechanism at the benzylic carbon. The Sₙ1 pathway would involve the formation of a resonance-stabilized benzylic carbocation intermediate, while the Sₙ2 pathway would involve a direct backside attack by the nucleophile. masterorganicchemistry.com Various nucleophiles can be used in these substitution reactions, allowing for the introduction of a wide range of functional groups onto the benzene core. ntu.ac.uk

Self-Condensation Reactions of this compound

A key reaction of this compound is its ability to undergo self-condensation, a process that has been extensively utilized in materials science. acs.orgunivie.ac.at This reaction forms the basis for synthesizing a class of advanced porous materials.

This compound serves as a monomer for the synthesis of hyper-cross-linked polymers (HCPs) through a self-condensation reaction. researchgate.netresearchgate.net This process is typically a Friedel-Crafts alkylation, where under the influence of an acid catalyst, a methoxymethyl group from one monomer electrophilically attacks the aromatic ring of another. acs.org This reaction forms a stable methylene bridge (-CH₂-) between two benzene rings, with the elimination of a methanol molecule.

The repetition of this process creates an extensive, rigid, and permanently porous three-dimensional polymer network. acs.org The synthesis is generally straightforward and is often carried out by dissolving the monomer in a solvent like 1,2-dichloroethane, followed by the addition of a catalyst to initiate the hyper-cross-linking process. acs.orgunivie.ac.at This method provides a direct route to highly porous materials without the need for an external cross-linker. researchgate.net

The choice of catalyst is critical in the self-condensation of this compound as it significantly influences the textural properties, such as porosity and specific surface area, of the resulting HCPs. researchgate.netacs.org Both Lewis acids and strong Brønsted acids have been proven effective. researchgate.netacs.org

Commonly used catalysts include iron(III) chloride (FeCl₃), triflic acid (TfOH), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). acs.orgresearchgate.net Research has shown that triflic acid tends to produce HCPs with the highest surface areas. acs.org For example, HCPs synthesized from this compound using triflic acid (BMMB-T) exhibited an average BET specific surface area (SSABET) of 1173 m²g⁻¹. acs.orgresearchgate.net In comparison, using FeCl₃ as the catalyst resulted in networks with a slightly higher SSABET of up to 1260 m²g⁻¹. researchgate.netresearchgate.net While sulfuric acid also yields highly porous materials, their surface areas are typically somewhat lower than those achieved with triflic acid. acs.org The resulting polymers consistently show a broad pore size distribution, with both micropores (pore width < 2 nm) and mesopores present, confirming the heterogeneous nature of the pore structures. researchgate.net

Table 1: Effect of Catalyst on Textural Properties of HCPs from this compound

| Catalyst | Polymer Name | Avg. SSA (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) | Source(s) |

| Triflic Acid (TfOH) | BMMB-T | 1173 | 1.14 | 0.44 | acs.orgresearchgate.net |

| Iron(III) Chloride (FeCl₃) | - | up to 1260 | - | - | researchgate.netresearchgate.net |

| Sulfuric Acid (H₂SO₄) | BMMB-S | 948 | 0.96 | 0.36 | acs.org |

Data presented is based on published research findings. "-" indicates data not available in the cited sources.

Mechanisms of C-C Bond Formation in Polymerization

The methoxymethyl groups of this compound and its derivatives are key to their ability to form carbon-carbon bonds in polymerization reactions, primarily through acid-catalyzed electrophilic aromatic substitution, specifically the Friedel-Crafts reaction. researchgate.netguidechem.com This reactivity is fundamental to the synthesis of macrocycles known as pillar[n]arenes.

In this context, a substituted 1,4-dialkoxy-2,5-bis(methoxymethyl)benzene serves as the monomer unit. researchgate.net The polymerization is initiated by an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid. bohrium.comwikipedia.org The proposed mechanism involves the following steps:

Formation of an Electrophile: The acid protonates one of the methoxymethyl ether oxygens, leading to the elimination of methanol and the formation of a highly reactive benzyl carbocation.

Electrophilic Attack: This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of another monomer unit. This attack preferentially occurs at the positions activated by the alkoxy groups.

Chain Propagation: The process repeats, with the newly formed dimer reacting with another monomer or activated intermediate, leading to oligomerization.

Cyclization: The linear oligomer eventually undergoes an intramolecular Friedel-Crafts reaction to close the ring, forming the cyclic pillar[n]arene structure. researchgate.net The size of the resulting macrocycle (the value of 'n') can be influenced by reaction conditions such as the choice of solvent, which can act as a template. wikipedia.orgkyoto-u.ac.jp

Using less bulky leaving groups on the monomer, such as methoxymethyl or ethoxymethyl groups, has been shown to afford high product yields and shorter reaction times in the synthesis of pillararenes. bohrium.com This process represents a form of dynamic covalent chemistry, where the reversible formation of C-C bonds under thermodynamic control ultimately favors the formation of the stable cyclic product.

Electrochemical Oxidation Mechanisms

Electrochemical methods provide an alternative route to synthesize derivatives related to this compound, starting from p-xylene.

The electrochemical oxidation of p-xylene in a methanol solvent can lead to the formation of methoxylated products. acs.org The process typically occurs in a single-compartment cell using graphite electrodes. journals.co.zaresearchgate.net The reaction proceeds through a stepwise oxidation of the methyl groups of p-xylene.

A proposed free-radical reaction mechanism involves the following key steps acs.orgnih.gov:

Initial Oxidation: p-Xylene is first oxidized at the anode to form a radical cation.

Deprotonation and Radical Formation: The radical cation loses a proton from one of the methyl groups to form a benzyl radical.

Reaction with Methanol: The benzyl radical reacts with methanol, which is present as the solvent, leading to the formation of methoxylated intermediates.

Kinetic studies of the direct electrochemical oxidation of p-xylene in methanol show that it is first oxidized to the intermediate 4-methylbenzyl methyl ether. journals.co.zaajol.inforesearchgate.net This intermediate can then be further oxidized to 4-methylbenzaldehyde dimethyl acetal. journals.co.zaajol.inforesearchgate.net While these are the primary products often reported, the formation of this compound has been observed under specific conditions, representing the methoxylation of both methyl groups. researchgate.net A study found that using isopropanol as a co-solvent with methanol was beneficial for the electrochemical oxidation of p-xylene, yielding a mixture containing this compound and 1-dimethoxymethyl-4-methyl benzene. researchgate.net

Several factors influence the efficiency and selectivity of the electrochemical oxidation of p-xylene.

Catalyst: The use of solid superacid catalysts, such as SO₄²⁻/ZrO₂-MₓOᵧ (where M = Ti, Ni, Si), can significantly enhance the catalytic activity and selectivity towards the main products, with selectivities reported to be higher than 90%. nih.gov Iron-promoted catalysts have also shown excellent activity. researchgate.net

Solvent System: The choice of solvent is crucial. While methanol is the reactant for methoxylation, the addition of other solvents can alter the product distribution. The addition of 20 ml of isopropanol to the methanol solvent reportedly increased the total yield of this compound and 1-dimethoxymethyl-4-methyl benzene to 36.09%. researchgate.net

Supporting Electrolyte: Electrolytes such as tetraethylammonium p-toluenesulphonate are used to ensure conductivity in the methanolic solution. journals.co.za

Current and Potential: The reaction can be carried out at constant current intensity. researchgate.net In a related two-step process to synthesize terephthalic acid, suppressing competing bromide oxidation was achieved by using constant voltage electrolysis at 0.50 V, which optimized the yield of the desired product. udel.edu

Reaction Kinetics: The reaction does not follow simple first-order kinetics. A model based on parallel consecutive second-order kinetics, where the solvent participates in the electrochemical oxidation through free radical reactions, has been shown to agree well with observed results. journals.co.zaajol.inforesearchgate.net

| Factor | Influence on Electrochemical Oxidation of p-Xylene | Reference(s) |

| Catalyst | Solid superacid catalysts (e.g., SO₄²⁻/ZrO₂-SiO₂) and metal-promoted catalysts enhance activity and selectivity. | nih.gov, researchgate.net |

| Solvent | Methanol acts as the methoxylating agent. Addition of isopropanol can increase the yield of doubly substituted products. | researchgate.net |

| Electrolyte | Provides conductivity for the electrochemical cell (e.g., tetraethylammonium p-toluenesulphonate). | journals.co.za |

| Kinetics | Follows a parallel second-order consecutive reaction model, indicating solvent participation in the reaction. | ajol.info, journals.co.za, researchgate.net |

Host-Guest Chemistry and Complexation Studies

Derivatives of this compound are crucial monomers for synthesizing pillar[n]arenes, a class of macrocyclic hosts with unique, pillar-shaped structures and electron-rich cavities that are highly effective in host-guest chemistry. wikipedia.orgresearchgate.netacs.org

Pillar[n]arenes are synthesized through the acid-catalyzed condensation of 1,4-dialkoxy-2,5-bis(methoxymethyl)benzene monomers. researchgate.netresearchgate.netsioc-journal.cn This Friedel-Crafts cyclooligomerization is an efficient one-step synthesis. researchgate.net

The choice of catalyst and solvent significantly directs the outcome of the synthesis. For instance, using p-toluenesulfonic acid as a catalyst in dichloromethane is a common method. researchgate.netsioc-journal.cn The solvent can act as a template, influencing the size of the pillar[n]arene produced. Pillar acs.orgarenes are often synthesized in high yields using 1,2-dichloroethane as a solvent, while using chlorocyclohexane as the solvent favors the formation of pillar nih.govarenes. kyoto-u.ac.jp The resulting macrocycles, such as pillar acs.orgarene and pillar nih.govarene, possess different cavity sizes, which dictates their host-guest properties. acs.orgsioc-journal.cn

Pillar[n]arenes exhibit remarkable host-guest properties, forming stable complexes with a variety of guest molecules, particularly in organic solvents. researchgate.netrsc.org The binding is driven by non-covalent interactions, such as C-H···π interactions, between the electron-rich cavity of the pillararene and a suitable guest molecule.

The size of the pillararene cavity is a critical determinant of binding selectivity. acs.orgsioc-journal.cn For example, a study using DIBPillar[n]arenes derived from 1,4-diisobutoxy-2,5-bis(methoxymethyl)benzene showed that the pillar nih.govarene derivative formed a 1:1 complex with n-octyltriethyl ammonium hexafluorophosphate, while the smaller pillar acs.orgarene derivative showed no complexation. acs.org Similarly, 1,4-bis(n-propoxy)pillar nih.govarene (P6) showed good complexation with the same guest, whereas the smaller P5 showed weak binding and the larger P7 showed none, demonstrating that the guest fits the cavity of P6 best. researchgate.netsioc-journal.cn

The stoichiometry of these host-guest complexes is often 1:1, which can be confirmed by methods such as mole ratio plots in ¹H NMR spectroscopy and mass spectrometry. researchgate.netsioc-journal.cn Real-time kinetic studies on water-soluble pillar acs.orgarenes have revealed that complexation can occur via a two-step process, involving the transient formation of an intermediate complex before the final inclusion. acs.org

| Host | Guest | Stoichiometry | Association Constant (Kₐ) | Solvent | Reference(s) |

| DIBpillar nih.govarene | n-octyltriethyl ammonium hexafluorophosphate | 1:1 | 334 ± 24 M⁻¹ | Chloroform | acs.org |

| 1,4-bis(n-propoxy)pillar nih.govarene | n-octyltriethyl ammonium hexafluorophosphate | 1:1 | 740 ± 86 L·mol⁻¹ | Chloroform-d | sioc-journal.cn, researchgate.net |

| Water-soluble pillar acs.orgarene (H1) | Butane-1,4-disulfonate (G2) | 1:1 | (9.7 ± 0.3) × 10⁶ M⁻¹ | Aqueous solution | acs.org |

Reactivity and Mechanistic Studies of 1,4-bis Methoxymethyl Benzene

Reactivity in Supramolecular Chemistry

The formation of inclusion complexes is a fundamental concept in host-guest chemistry, where one chemical species (the "guest") fits into a cavity of another (the "host"). While 1,4-bis(methoxymethyl)benzene is widely recognized as a monomer for the synthesis of pillar[n]arene macrocycles, its own ability to act as a guest molecule in inclusion complexes is understood through its structural similarity to p-xylene. sioc-journal.cnresearchgate.netrsc.org The mechanisms governing this complexation are dictated by a combination of non-covalent interactions, thermodynamics, and the geometric compatibility between the host and guest molecules.

The primary driving force for the encapsulation of non-polar molecules like this compound from an aqueous solution is the hydrophobic effect. nih.govtcichemicals.com Host molecules, such as cyclodextrins and calixarenes, possess hydrophobic inner cavities. nih.govresearchgate.net In an aqueous environment, ordered water molecules within this cavity are energetically unfavorable. The inclusion of a hydrophobic guest molecule like this compound allows for the release of these high-energy water molecules into the bulk solvent, resulting in a favorable increase in entropy and driving the formation of the host-guest complex. researchgate.net

Once the guest is positioned within the host's cavity, further stability is conferred by van der Waals forces, which are weak, short-range electrostatic attractions between the guest and the inner surface of the host. researchgate.net In certain host systems, such as pillararenes, CH-π interactions between the C-H bonds of the guest and the electron-rich aromatic panels of the host also contribute significantly to the stability of the complex. acs.org

The success of inclusion complexation is critically dependent on the principle of complementarity in size and shape between the host and guest. tcichemicals.comresearchgate.net A snug fit maximizes the favorable intermolecular interactions. Studies on the analogous p-xylene molecule with different cyclodextrins illustrate this principle. Cyclodextrins are a family of cyclic oligosaccharides with varying cavity sizes (e.g., α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin), leading to different binding affinities and stabilities for the same guest. nih.govpku.edu.cn

The stoichiometry of these complexes, representing the ratio of host to guest molecules, is not fixed and depends on the specific host-guest pairing. For instance, while p-xylene typically forms a 1:1 complex with α-cyclodextrin, it can form a 2:1 complex with p-tert-butylcalix researchgate.netarene, where the guest molecule is encapsulated within a cage formed by two host molecules. pku.edu.cnacs.org

Mechanistic investigations into host-guest binding dynamics have revealed that complex formation can occur through a multi-step process. A proposed mechanism involves the initial rapid formation of an "exclusion complex," where the guest is associated with the exterior of the host, followed by a slower conformational change or "threading" of the guest into the cavity to form the final, more stable inclusion complex. acs.org

Research findings on the complexation of xylene isomers, which are structural analogues of this compound, provide detailed insights into the thermodynamics of these processes.

Table 1: Thermodynamic Parameters for Xylene Isomer Complexation with α-Cyclodextrin pku.edu.cn

| Guest Molecule | Binding Constant (K) [M⁻¹] | Gibbs Free Energy (ΔG) [kJ/mol] |

|---|---|---|

| o-Xylene | 22 | -8 |

| m-Xylene | 40 | -9 |

| p-Xylene | 72 | -11 |

This interactive table summarizes the binding constants and Gibbs free energy changes for the formation of inclusion complexes between xylene isomers and α-cyclodextrin, highlighting the thermodynamic preferences.

The different binding affinities underscore the subtle geometric and electronic factors that govern the stability of the resulting supramolecular assembly. pku.edu.cn The specific structure of the guest molecule directly influences the mode of inclusion and the macroscopic properties of the resulting complex. For example, the inclusion complex of o-xylene with α-cyclodextrin forms hydrogels, whereas the m-xylene and p-xylene complexes form microribbons and block-like precipitates, respectively. pku.edu.cn

Table 2: Stoichiometry of p-Xylene Inclusion Complexes with Various Hosts

| Host Molecule | Guest Molecule | Host:Guest Ratio | Reference |

|---|---|---|---|

| α-Cyclodextrin | p-Xylene | 1:1 | pku.edu.cn |

| p-tert-Butylcalix researchgate.netarene | p-Xylene | 2:1 | acs.org |

This interactive table shows the different host-guest stoichiometries observed for p-xylene with different macrocyclic hosts.

The study of these mechanisms relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D methods like ROESY, can provide direct evidence of inclusion by showing spatial proximity between the protons of the host and guest. pku.edu.cn Circular dichroism spectroscopy and molecular simulations are also powerful tools for elucidating the conformation and orientation of the guest within the host cavity. pku.edu.cnacs.org

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1,4-Bis(methoxymethyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for its symmetric structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the high degree of symmetry in the molecule. chemicalbook.com Three distinct signals are typically observed in a deuterated chloroform (CDCl₃) solvent. guidechem.com

A singlet corresponding to the aromatic protons on the benzene ring. Due to the para-substitution pattern, all four aromatic protons are chemically equivalent, resulting in a single peak. This signal typically appears around 7.31 ppm .

A singlet for the methylene protons (-CH₂-). The two methylene groups are equivalent and each contains two protons, giving rise to a signal at approximately 4.45 ppm .

A singlet for the methyl protons (-OCH₃). The two methoxy groups are also equivalent, and their six protons produce a single sharp peak around 3.35 ppm .

The integration of these peaks confirms the proton ratio, consistent with the molecular formula C₁₀H₁₄O₂.

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~7.31 | Singlet | 4H |

| Methylene (-CH₂-) | ~4.45 | Singlet | 4H |

| Methoxy (-OCH₃) | ~3.35 | Singlet | 6H |

The ¹³C NMR spectrum further corroborates the structure of this compound. chemicalbook.com Given the molecule's symmetry, the spectrum displays a limited number of signals, each corresponding to a unique carbon environment. guidechem.comnih.gov

The quaternary aromatic carbons (C-1 and C-4), to which the methoxymethyl groups are attached, appear at approximately 137.9 ppm .

The four equivalent aromatic methine carbons (C-2, C-3, C-5, and C-6) produce a single signal around 128.5 ppm .

The two equivalent methylene carbons (-CH₂-) are observed at about 74.5 ppm .

The two equivalent methoxy carbons (-OCH₃) give a signal at approximately 58.1 ppm .

| Carbon Type | Chemical Shift (ppm) |

| Quaternary Aromatic (C-Ar) | ~137.9 |

| Methine Aromatic (CH-Ar) | ~128.5 |

| Methylene (-CH₂-) | ~74.5 |

| Methoxy (-OCH₃) | ~58.1 |

The combined data from ¹H and ¹³C NMR spectroscopy unequivocally confirm the 1,4-disubstituted benzene structure. The presence of only a few sharp signals in both spectra is a direct consequence of the molecule's C₂h symmetry axis passing through the center of the benzene ring and the two methoxymethyl substituents.

The NMR data suggest free rotation around the Ar-CH₂ and CH₂-O single bonds at room temperature. This rotation makes the protons within each respective group (aromatic, methylene, and methyl) chemically and magnetically equivalent on the NMR timescale. The molecule consists of a planar benzene ring, with the two methoxymethyl groups attached at opposite ends. guidechem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides valuable information about the compound's molecular weight and fragmentation patterns, which aids in structural confirmation. Various ionization techniques have been applied to study this compound and its derivatives.

Fast Atom Bombardment (FAB) is a soft ionization technique that typically causes minimal fragmentation, making it suitable for determining the molecular weight of compounds. wikipedia.orgumd.edu In this method, the sample is mixed with a liquid matrix (such as glycerol or 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms like xenon or argon. wikipedia.org

Studies on related 4-substituted-1-(methoxymethyl)benzene derivatives using positive ion mode FAB-MS have shown the formation of a characteristic [M-H]⁺ ion (a molecule that has lost a hydride). nih.govresearchgate.net This observation is considered a reaction specific to positive FAB ionization for this class of compounds, as it is not significantly observed under gas-phase ionization methods like EI or CI. researchgate.net For this compound (MW: 166.22), in addition to the expected protonated molecule [M+H]⁺ at m/z 167, the appearance of an ion at m/z 165 corresponding to [M-H]⁺ would be anticipated based on these studies.

Electron Ionization (EI) and Chemical Ionization (CI) are gas-phase ionization methods that provide complementary information.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample in the gas phase. libretexts.org This process imparts significant energy, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. For this compound, the EI mass spectrum would show the molecular ion peak at m/z 166. nih.gov Common fragment ions would likely result from the cleavage of the ether linkage, such as the loss of a methoxy group (-OCH₃) to form an ion at m/z 135, or cleavage of the benzylic C-O bond.

Chemical Ionization (CI) is a "softer" ionization technique compared to EI. libretexts.org It involves ion-molecule reactions between the analyte and reagent gas ions (e.g., CH₅⁺ from methane). libretexts.org This process results in less fragmentation and typically produces a prominent pseudomolecular ion, [M+H]⁺. researchgate.net For this compound, the CI spectrum would be expected to show a strong peak at m/z 167, confirming the molecular weight with minimal structural fragmentation. nih.gov This makes CI useful for molecular weight determination when the molecular ion in EI is weak or absent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a unique molecular fingerprint and are invaluable for identifying functional groups. horiba.com

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to its constituent functional groups. The analysis involves assigning observed spectral peaks to specific molecular vibrations, such as stretching and bending. spectroscopyonline.com

Key vibrational modes for this compound include:

Aromatic C-H Stretching : Bands for the stretching of C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching : The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the region of 2850-3000 cm⁻¹.

Benzene Ring C=C Stretching : Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring usually occur in the 1450-1600 cm⁻¹ range.

C-O-C Stretching : The ether linkages (CH₂-O-CH₃) give rise to strong C-O stretching bands, which are typically prominent in the IR spectrum, often found in the 1050-1150 cm⁻¹ region.

CH₂ Bending : The scissoring or bending vibration of the methylene groups is generally observed around 1450 cm⁻¹. spectroscopyonline.com

Available spectral data confirms the presence of these functional groups, providing a consistent vibrational profile for the compound. nih.govchemicalbook.com

While specific studies detailing the conformation-dependent vibrational modes of this compound are not extensively documented, research on structurally similar molecules shows that the orientation of such substituent groups significantly impacts the crystal packing and intermolecular interactions. researchgate.netrsc.org It is plausible that different conformers of this compound would exhibit subtle shifts in the vibrational frequencies of the methoxymethyl groups and the benzene ring, particularly in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular packing.

While a full single-crystal X-ray analysis for this compound was not found, detailed crystallographic data is available for the closely related compound, 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene, C₁₃H₂₀O₂. researchgate.net This analysis reveals how such molecules arrange themselves in the solid state. The compound was found to crystallize in an orthorhombic system, and its structure is organized through intermolecular C-H···O hydrogen bonds, forming a three-dimensional network. researchgate.net This type of detailed structural information is what can be obtained from a single-crystal X-ray diffraction study. nih.govmdpi.com

Crystallographic Data for 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene: researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀O₂ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 14.253(16) |

| b (Å) | 22.21(3) |

| c (Å) | 8.057(9) |

| Z (Molecules per unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.166 |

| Temperature (K) | 100(2) |

Data from a study on a structurally related compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectroscopic properties of this compound are determined by the electronic structure of the benzene chromophore and the influence of its substituents.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions within the aromatic system. The methoxymethyl substituents, being weakly electron-donating, can cause a small shift in the absorption maxima compared to unsubstituted benzene. The introduction of non-planar methoxymethyl groups may reduce the intensity of UV absorption when compared to more planar, conjugated systems.

While specific experimental λmax values are not widely reported in the surveyed literature, the primary electronic transitions for substituted benzenes typically occur in the UV region. The main absorption bands correspond to transitions to the excited states of the benzene ring.

Table 2: Expected Electronic Transitions for this compound

| Transition | Typical Wavelength Range (nm) | Description |

| π → π* (E2-band) | ~200-230 | High-intensity transition within the benzene ring. |

| π → π* (B-band) | ~250-280 | Lower-intensity transition, often showing fine structure. Its appearance is sensitive to substitution. |

This table is based on the general spectroscopic behavior of substituted benzenes.

The position, intensity, and shape of the absorption bands in the UV-Vis spectrum of a compound can be influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. nih.gov For substituted benzenes, shifts in the absorption maxima (λmax) upon changing solvent polarity are often observed. nih.gov

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This can occur if the ground state is more stabilized by the solvent than the excited state.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength, which may happen if the excited state is better stabilized by polar solvents. researchgate.net

For this compound, which is a relatively nonpolar molecule, significant solvatochromic shifts are not expected. However, subtle shifts can occur. The interactions between the solute and solvent molecules, such as dipole-dipole interactions and the solvent's ability to donate or accept hydrogen bonds, can slightly alter the energy gap between the ground and excited states. science.gov For instance, studies on similar dihydroxybenzene derivatives show negative solvatochromism, where the absorption maximum shifts to higher energies (blue shift) in more polar solvents. nih.gov

Table 3: Potential Solvent Effects on the UV-Vis Spectrum of this compound

| Solvent Type | Potential Interaction | Expected Spectral Shift |

| Nonpolar (e.g., Hexane) | Primarily van der Waals forces. | Serves as a baseline spectrum. |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions with the ether groups. | Minor shift depending on the relative stabilization of ground and excited states. |

| Polar Protic (e.g., Ethanol) | Potential for weak hydrogen bonding with the ether oxygens. | Potential for small shifts due to hydrogen bond interactions. |

This table outlines the general principles of solvatochromism as they would apply to the target compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for theoretical investigations into molecular systems. These methods solve the Schrödinger equation (or a simplified form of it) to determine the energy and electronic structure of a molecule. For a molecule like 1,4-Bis(methoxymethyl)benzene, these calculations can elucidate its preferred three-dimensional shape, the distribution of electrons, and its reactivity.

Ab Initio Methods (e.g., RHF, MP2)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants and the atomic numbers of the constituent atoms, without incorporating experimental data.

The Restricted Hartree-Fock (RHF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While RHF is a crucial starting point, it does not fully account for electron correlation—the way electrons interact and avoid each other.

To improve upon RHF, post-Hartree-Fock methods are employed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method adds a correction for electron correlation, providing more accurate energies and molecular geometries. For instance, high-level ab initio calculations on anisole, a simpler related ether, have utilized the MP2 method to accurately determine the rotational barrier of the methoxy group. acs.org Similarly, studies on the rotational isomerism of anisole have shown that Møller-Plesset calculations can predict stable conformers. researchgate.net These methods would be essential for accurately modeling the subtle energetic differences between the various conformers of this compound.

Density Functional Theory (DFT) Calculations (e.g., B3LYP)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.

A widely used functional within DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources. This approach often yields results with accuracy comparable to more computationally expensive MP2 calculations. DFT calculations using the B3LYP functional have been successfully applied to optimize the geometry of various substituted benzenes and analyze their properties. uchile.clloni.orgresearchgate.netgrafiati.com For example, studies on lignin derivatives like anisole have used DFT to calculate adsorption energies and analyze vibrational spectra. rsc.org Similarly, research on 1,2,3-trichloro-4-nitrobenzene used the B3LYP method to determine optimized geometry and other properties. globalresearchonline.net For this compound, B3LYP would be a highly effective method for geometry optimization, conformer analysis, and electronic structure calculations.

Geometry Optimization and Conformer Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This predicts the most stable three-dimensional structure of the molecule. For flexible molecules like this compound, this process is part of a broader conformer analysis. ucsb.edu

Computational methods like MP2 and B3LYP are used to optimize the geometry of each potential conformer and calculate its relative energy. researchgate.netethz.ch Studies on related molecules like benzyl methyl ether have revealed the coexistence of multiple stable conformers (gauche and trans), which were identified through a combination of spectroscopy and quantum chemical calculations. acs.org A similar analysis for this compound would involve systematically rotating the key dihedral angles to map the potential energy surface and identify all low-energy minima.

Electronic Structure Analysis

Beyond determining the molecular geometry, computational methods provide deep insights into the electronic structure, revealing how electrons are distributed within the molecule and how they participate in chemical bonds.

Natural Bond Orbitals (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction in terms of localized chemical bonds and lone pairs. aiu.edu It provides a chemically intuitive picture of bonding and allows for the quantitative analysis of interactions between orbitals.

For this compound, NBO analysis would be used to study hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For example, the interaction between the lone pair orbitals on the oxygen atoms and the antibonding orbitals (σ*) of adjacent C-H or C-C bonds can be quantified. nih.govamazonaws.com This analysis can explain the relative stability of different conformers and shed light on the nature of the C-O bonds and their influence on the aromatic system. Studies on related molecules like 4-methoxythioanisole and various benzyl derivatives have successfully used NBO analysis to understand intramolecular interactions and charge delocalization. pnrjournal.comijert.org

Mulliken Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. wikipedia.org It partitions the total electron density among the different atoms, providing a simple, albeit basis-set dependent, picture of the electrostatic landscape of the molecule. wikipedia.orgpreprints.org These charges are useful for understanding a molecule's polarity, its intermolecular interactions, and its potential sites for electrophilic or nucleophilic attack.

In this compound, a Mulliken charge analysis would likely show a negative charge on the electronegative oxygen atoms and positive charges on the adjacent carbon and hydrogen atoms, as well as a complex charge distribution within the aromatic ring. While no specific data exists for this compound, illustrative results from calculations on related molecules demonstrate how charge distribution is typically presented. The table below, based on data for methoxybenzene, illustrates the type of information a Mulliken analysis provides. researchgate.net

Illustrative Mulliken Atomic Charges for Methoxybenzene (Anisole) *

| Atom | Charge (e) |

| C (para) | -0.15 |

| C (ortho) | -0.14 |

| C (meta) | -0.04 |

| C (ipso) | 0.18 |

| O (ether) | -0.25 |

| C (methyl) | 0.10 |

Note: This data is for the related compound methoxybenzene (anisole) and is intended for illustrative purposes only to show the typical output of a Mulliken population analysis.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. researchgate.net

For benzene derivatives, the electronic properties of the HOMO and LUMO are significantly influenced by the nature and position of substituents on the ring. fiveable.me In the case of this compound, the methoxymethyl (-CH₂OCH₃) groups are situated at the para position. These groups influence the electron distribution within the benzene ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netchemicalpapers.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. These values are critical for predicting how the molecule will interact with other reagents. For example, in a reaction, the electrons from the HOMO of this compound would likely attack the LUMO of an electrophile. libretexts.org

| Parameter | Conceptual Value/Description | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability. The oxygen lone pairs and benzene π-system contribute to this. |

| LUMO Energy | Relatively low | Indicates moderate electron-accepting ability. Primarily associated with the benzene ring's π* system. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Distribution | Delocalized over the benzene ring with significant density on the oxygen atoms and the ipso- and para-carbon atoms. | Determines the sites for electrophilic attack. |

| LUMO Distribution | Delocalized over the benzene ring's π* system. | Determines the sites for nucleophilic attack. |

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations are powerful computational tools used to study the behavior of molecules over time. While specific MD or MM simulation studies focused solely on this compound were not identified in the search results, the principles of these methods are broadly applicable.

Molecular mechanics simulations utilize classical mechanics to model the potential energy of a system of atoms. The energy is calculated as a function of bond lengths, bond angles, and torsional angles. This method is computationally less expensive than quantum mechanical calculations and is suitable for studying the conformational landscape of large molecules and molecular assemblies. For this compound, MM simulations could be used to determine the preferred conformations of the methoxymethyl groups relative to the benzene ring. The rotation around the C(aryl)-CH₂ and CH₂-O bonds would be key degrees of freedom to explore.

Molecular dynamics simulations build upon molecular mechanics by incorporating the element of time. By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of each atom, providing insights into dynamic processes such as conformational changes, molecular vibrations, and interactions with solvent molecules. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule behaves in a condensed phase, including its solvation structure and dynamic flexibility. For instance, a study on furan-based epoxy networks used MD simulations to show that the rigidity of the furan ring increased the Young's modulus compared to its benzene analogs.

Spectroscopic Hammett Plots and Linear Free Energy Relationships

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the effect of substituents on the reactivity and properties of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene derivatives. wikipedia.orgwalisongo.ac.id

Substituent Effects on Spectroscopic Properties

Substituents on a benzene ring can significantly alter its spectroscopic properties, such as UV-Vis and IR absorption spectra. fiveable.melibretexts.org Electron-donating groups typically cause a bathochromic (red) shift in the UV-Vis absorption maxima, moving them to longer wavelengths, while electron-withdrawing groups often lead to a hypsochromic (blue) shift. fiveable.mesrce.hr The methoxymethyl group (-CH₂OCH₃) in this compound is generally considered to be an electron-donating group due to the presence of the oxygen atom.

In a study on bis(thienyl)ethenes with methoxymethyl groups, the substituent effects on the absorption wavelengths were successfully correlated using the spectroscopic Hammett equation. rsc.org This indicates that the electronic effects of substituents can be systematically quantified and predicted. For this compound, the two para-substituted methoxymethyl groups would be expected to influence the π → π* transitions of the benzene ring, likely resulting in a bathochromic shift compared to unsubstituted benzene. libretexts.org

Table 2: Expected Substituent Effects on Spectroscopic Properties of this compound

| Spectroscopic Technique | Property | Expected Effect of -CH₂OCH₃ Substituents |

| UV-Vis Spectroscopy | λ_max | Bathochromic (red) shift compared to benzene. |

| IR Spectroscopy | C-H stretching (aromatic) | Around 3030 cm⁻¹. libretexts.org |

| C=C stretching (aromatic) | Bands near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org | |

| C-O stretching | Strong absorption band characteristic of ethers. |

Hammett Equation and Hammett-Brown Equation Applications

The Hammett equation is expressed as:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ (sigma) is the substituent constant that depends only on the specific substituent. wikipedia.org

The Hammett equation is generally applicable to meta- and para-substituted benzene derivatives. researchgate.net For reactions where a positive charge is developed in the transition state in direct conjugation with the substituent, the Hammett-Brown equation is often used, which employs σ⁺ substituent constants. rsc.org

A study on the formation of [M-H]⁺ from 4-substituted-1-(methoxymethyl)benzene derivatives under fast atom bombardment ionization found a good linear correlation when plotting the logarithm of the relative peak intensities against the Hammett σ values. nih.gov This demonstrated that the inductive effect of the substituent is a key factor in this specific reaction. nih.gov While a specific Hammett plot for a reaction involving this compound is not available in the provided results, the principles can be applied to predict its reactivity. The methoxymethyl group would have a specific σ value that reflects its electron-donating nature, which would in turn influence the rate of a given reaction.

Theoretical Studies on Coordination Ability and Complexation

The presence of oxygen atoms with lone pairs of electrons in the methoxymethyl groups of this compound gives it the potential to act as a ligand in coordination complexes. Theoretical studies, often in conjunction with experimental work, can elucidate the nature of this coordination.

A study on the coordination ability of a similar compound, 1,4-bis(dimethylphosphinylmethyleneoxy)benzene, utilized quantum chemical calculations to investigate its crystal, molecular, and electronic structure. bas.bg This study employed DFT and ab initio methods to analyze the conformers of the molecule and describe the electronic structure of the fragments most important for coordination using Natural Bond Orbitals (NBO) analysis and Mulliken charges. bas.bg

For this compound, theoretical calculations could be used to:

Determine the most stable conformations for complexation.

Calculate the electron density on the oxygen atoms to assess their Lewis basicity.

Model the geometry and energetics of complexes formed with various metal ions.